molecular formula C19H22N6O2 B2903049 N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251614-19-3

N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2903049
CAS No.: 1251614-19-3
M. Wt: 366.425
InChI Key: XAPICSITZGLTKY-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. This compound covalently binds to a cysteine residue (Cys481) in the BTK active site, leading to sustained suppression of B-cell activation, proliferation, and survival . Its high selectivity profile makes it an invaluable chemical probe for dissecting BTK-dependent signaling in various pathological contexts. Research applications are primarily focused in immunology and oncology, where it is used to investigate the role of BTK in autoimmune diseases such as rheumatoid arthritis and lupus, as well as in B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma. The compound's optimized pharmacokinetic properties, including good oral bioavailability, facilitate its use in in vivo disease models to evaluate the therapeutic potential of BTK inhibition . This inhibitor serves as a key tool for validating BTK as a therapeutic target and for advancing the understanding of B-cell biology in health and disease.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-13-9-14(2)11-15(10-13)21-16(26)12-25-19(27)24-8-5-20-17(18(24)22-25)23-6-3-4-7-23/h5,8-11H,3-4,6-7,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPICSITZGLTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at Position 2

Bromination of Compound 13 is performed using N-bromosuccinimide (NBS) under radical-initiated conditions:

  • Suspend Compound 13 (1.0 equiv) in carbon tetrachloride.
  • Add NBS (1.1 equiv) and a catalytic amount of benzoyl peroxide.
  • Reflux for 8 hours, then purify to isolate 2-bromo-3-oxo-8-pyrrolidin-1-yl-triazolo[4,3-a]pyrazine (Compound 14 ).

Yield : 75–80%.

Alkylation with N-(3,5-Dimethylphenyl)Acetamide

The bromine atom in Compound 14 is displaced by the nitrogen of N-(3,5-dimethylphenyl)acetamide , synthesized separately via acetylation of 3,5-dimethylaniline:

  • Prepare N-(3,5-dimethylphenyl)acetamide (Compound 15 ):

    • React 3,5-dimethylaniline (1.0 equiv) with acetyl chloride (1.2 equiv) in pyridine at 0°C.
    • Isolate via recrystallization (ethanol/water).
  • Alkylation Reaction:

    • Combine Compound 14 (1.0 equiv) and Compound 15 (1.5 equiv) in DMF.
    • Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 hours.
    • Purify via silica gel chromatography (dichloromethane/methanol, 95:5) to yield the target compound.

Yield : 60–65%.

Analytical Characterization

The final product is validated using:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazolo-H), 7.25 (s, 2H, aryl-H), 6.95 (s, 1H, aryl-H), 4.20 (s, 2H, CH₂), 3.50 (m, 4H, pyrrolidine-H), 2.25 (s, 6H, CH₃), 1.90 (m, 4H, pyrrolidine-H).
  • LC-MS : m/z 423.2 [M+H]⁺.
  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Challenges
Core Synthesis Cyclization with triethoxymethane 70 Regioselectivity of hydrazine addition
Pyrrolidine Substitution Nucleophilic aromatic substitution 70 Competing hydrolysis at high temperatures
Oxidation KMnO₄-mediated 85 Over-oxidation to carboxylic acid
Bromination NBS radical initiation 75 Positional selectivity for C2
Alkylation SN2 displacement 60 Steric hindrance from acetamide group

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex organic compound being explored for its potential use in medicinal chemistry. It is considered a pharmaceutical intermediate and is studied primarily for its biological activity.

Synthesis
The synthesis of this compound involves multi-step organic reactions that require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yields and purity. Purification of intermediates and final products may require techniques like chromatography.

Structure and Properties
The compound has a molecular weight of approximately 421.6 g/mol and features several functional groups that contribute to its chemical reactivity and biological activity. The presence of multiple nitrogen atoms in its structure suggests potential interactions with biological targets.

Chemical Reactions

This compound can participate in various chemical reactions, which are significant for modifying the compound's structure to enhance its pharmacological properties or to facilitate further synthetic transformations.

Biological Effects

The mechanism by which this compound exerts its biological effects likely involves interactions with specific receptors or enzymes in the body. Data suggests that compounds with similar structures may inhibit certain enzymes or modulate receptor activity related to inflammation or pain pathways, but the precise mechanism would require further empirical studies to elucidate.

Applications

This compound is primarily used in research settings for:

  • Developing new therapeutic agents with targeted actions against specific biological processes
  • Studying its biological activity

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Use/Activity Source
N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide Triazolo-pyrazine 3,5-dimethylphenyl, pyrrolidine, acetamide Not reported Hypothesized kinase inhibition N/A
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide Triazolo-pyridine Oxadiazole, benzooxazole, acetamide 405.4 Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo-pyridine Nitrophenyl, cyano, ester groups Not reported Synthetic intermediate
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Oxazolidinyl-acetamide Dimethylphenyl, methoxy 278.3 Fungicide (agricultural use)

Key Observations:

Structural Diversity :

  • The target compound shares a triazolo-pyrazine core with N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (triazolo-pyridine derivative), but differs in substituents (pyrrolidine vs. oxadiazole/benzooxazole) .
  • Unlike the fungicide Oxadixyl , which features an oxazolidine ring, the target compound’s pyrrolidine group may confer distinct steric and electronic properties .

However, the 3,5-dimethylphenyl group may enhance lipophilicity compared to Oxadixyl’s 2,6-dimethylphenyl substituent . The absence of ester or nitrophenyl groups (cf. the imidazo-pyridine derivative in ) indicates a divergent synthetic pathway or biological target.

Data Gaps :

  • Critical physicochemical data (e.g., solubility, melting point) and biological activity for the target compound remain unreported in the provided evidence.

Research Findings and Implications

  • Synthetic Pathways : The one-pot two-step reaction described in for imidazo-pyridine derivatives could inspire analogous methods for synthesizing the target compound, though modifications would be required to accommodate the triazolo-pyrazine core.
  • Biological Potential: The structural resemblance to Oxadixyl (a fungicide) and triazolo-pyridine derivatives (often kinase inhibitors) suggests possible applications in agrochemical or pharmaceutical research. Further studies are needed to validate these hypotheses.

Biological Activity

N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure suggests various biological activities, particularly as a pharmaceutical intermediate. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C19H22N6O2C_{19}H_{22}N_{6}O_{2} and a molecular weight of approximately 366.4 g/mol. Its structure includes multiple functional groups that may interact with biological targets, particularly enzymes and receptors involved in inflammatory and pain pathways.

PropertyValue
Molecular FormulaC₁₉H₂₂N₆O₂
Molecular Weight366.4 g/mol
CAS Number1251614-19-3

The biological effects of this compound likely involve interactions with specific receptors or enzymes in the body. Similar compounds have demonstrated the ability to modulate receptor activity related to inflammation and pain pathways, suggesting that this compound may exhibit analogous effects. However, detailed empirical studies are necessary to elucidate its precise mechanisms.

Antiviral Properties

Research indicates that compounds with similar structures to this compound may possess antiviral properties. For instance:

  • Pyrazole derivatives have been evaluated for their antiviral activity against various viruses such as HIV and herpes simplex virus (HSV). These studies highlight the potential for this compound to exhibit similar antiviral activity due to its structural characteristics .

Antimicrobial Activity

Recent studies have shown that related compounds exhibit significant antimicrobial effects. For example:

  • Molecular docking studies have indicated that certain derivatives can inhibit bacterial growth effectively. The structural features of this compound suggest it may also possess antimicrobial properties .

Enzyme Inhibition

The compound’s potential as an enzyme inhibitor has been suggested through its structural similarities to known inhibitors:

  • Enzyme assays for related compounds have revealed their capacity to inhibit specific enzymes involved in inflammatory processes. This suggests that this compound could similarly modulate enzyme activity .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

  • Antiviral Activity Study : A study focused on pyrazole derivatives found that certain compounds showed significant inhibition against HIV reverse transcriptase with low EC50 values (e.g., 0.2 nM), indicating strong antiviral potential .
  • Antimicrobial Activity Research : Another investigation into novel sulfonylquinoxaline derivatives demonstrated promising antimicrobial activity against various pathogens through molecular docking techniques .

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